molecular formula C17H18BrNO2 B5597253 N-(3-bromophenyl)-2-(4-isopropylphenoxy)acetamide

N-(3-bromophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B5597253
M. Wt: 348.2 g/mol
InChI Key: BYDYJCUPTWKQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18BrNO2 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.05209 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Analysis

A study conducted by Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug, closely related in structure to the compound of interest, highlights the process of synthesizing complex molecules with potential anticancer activity. The compound was synthesized in good yield and characterized by various spectroscopic techniques. The anticancer activity was confirmed through in silico modeling targeting the VEGFr receptor, suggesting applications in drug discovery and molecular biology (Sharma et al., 2018).

Conversion to Bioactive Compounds

Research by Högestätt et al. (2005) on acetaminophen conversion into a bioactive compound AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system exemplifies the metabolic transformations that similar compounds can undergo. This study underscores the importance of understanding the biochemical pathways through which these compounds are metabolized, which can be pivotal in drug design and toxicology studies (Högestätt et al., 2005).

Characterization of Derivatives

Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. This research demonstrates the potential agricultural applications of chemically similar compounds and the importance of characterization techniques in understanding their properties (Olszewska et al., 2008).

Mechanisms of Action

A study on the mechanism of action of acetaminophen by Botting (2000) discusses how acetaminophen, a compound with a functional group similar to that in your query, acts through the inhibition of cyclooxygenase enzymes. This research provides insight into the biochemical interactions and mechanisms through which similar compounds might exhibit their effects, crucial for pharmacology and medicinal chemistry (Botting, 2000).

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDYJCUPTWKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.